azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
Description
Azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a pyrazolo[3,4-b]pyridine derivative characterized by:
- A pyrazole ring fused with a pyridine core.
- A 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 1, introducing sulfone functionality for enhanced metabolic stability and solubility.
- A 4-methoxyphenyl group at position 6, contributing to π-π stacking interactions in biological targets.
- A methyl group at position 3 and azepan-1-yl methanone at position 4, modulating steric and electronic properties.
This compound is hypothesized to exhibit biological activity due to structural similarities with known bioactive pyrazolo-pyridines .
Properties
IUPAC Name |
azepan-1-yl-[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c1-17-23-21(25(30)28-12-5-3-4-6-13-28)15-22(18-7-9-20(33-2)10-8-18)26-24(23)29(27-17)19-11-14-34(31,32)16-19/h7-10,15,19H,3-6,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDCEEMAUHCKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCCCC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a complex organic molecule that incorporates multiple pharmacologically relevant structural motifs, particularly the pyrazolo[3,4-b]pyridine core. This article explores its biological activities, with a focus on its potential therapeutic applications in oncology and other fields.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 385.498 g/mol. The structure features an azepane ring, a tetrahydrothiophene moiety, and a methoxyphenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₂O₅S₂ |
| Molecular Weight | 385.498 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 693.8 ± 55.0 °C |
| LogP | -0.16 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives of this scaffold have shown significant activity against various cancer cell lines, including HeLa and MCF7 cells.
- Mechanism of Action : The anticancer activity is thought to be mediated through the inhibition of cyclin-dependent kinases (CDK2 and CDK9), which play crucial roles in cell cycle regulation and transcriptional control.
- Case Study : In a study involving structurally similar pyrazolo[3,4-b]pyridines, compounds demonstrated IC50 values as low as 2.59 µM against HeLa cells, comparable to the standard drug doxorubicin (IC50 = 2.35 µM) . These findings suggest that azepan derivatives might exhibit similar or enhanced efficacy.
Other Biological Activities
Besides anticancer effects, pyrazolo[3,4-b]pyridine derivatives have been explored for their anti-inflammatory and antimicrobial properties:
- Anti-inflammatory Activity : Some studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Antimicrobial Activity : Research has shown that derivatives can exhibit antibacterial properties against various pathogens, although specific data on azepan-1-yl derivatives remain limited.
Research Findings
A comprehensive analysis of the biological activity of azepan derivatives reveals promising avenues for further exploration:
- In Vitro Studies : Several studies have indicated that modifications around the pyrazolo[3,4-b]pyridine core can significantly enhance biological activity. For example:
- Molecular Docking Studies : Docking studies suggest that these compounds can effectively bind to the active sites of CDKs, supporting their potential as therapeutic agents .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Properties : Some pyrazole derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies suggest that azepan derivatives may possess similar anticancer effects due to their structural similarities to known anticancer agents .
- Antimicrobial Activity : The presence of sulfur and nitrogen in the compound's structure can enhance its antimicrobial properties. Compounds featuring thiophene rings often exhibit significant activity against various bacterial strains .
Case Studies
Several studies have investigated the applications of similar compounds in medicinal chemistry:
- Antiproliferative Activity : A study published in MDPI explored the antiproliferative effects of pyrazole derivatives on cancer cell lines, demonstrating significant activity against breast and lung cancer cells . The findings suggest that azepan derivatives could be developed as potential anticancer agents.
- Pharmacological Profiling : Research has shown that compounds with azepane structures exhibit favorable pharmacokinetic properties, including enhanced solubility and bioavailability. These characteristics are crucial for drug development and therapeutic efficacy .
Data Table: Comparative Analysis of Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Electron-Withdrawing Effects: The sulfone group in the target compound may confer stronger electron-withdrawing properties compared to the cyano group in pyridin-2(1H)-one derivatives .
Key Observations:
- Heterocyclic Fusion : The target compound’s pyrazolo[3,4-b]pyridine core aligns with methods used for 9a and 10 , but its sulfone-containing substituent may require specialized oxidation steps (e.g., H2O2/CH3COOH for sulfone formation) .
- Solvent Systems : Ionic liquids like [bmim][BF4] (used in pyrazolo[3,4-b]pyridin-6-one synthesis ) could optimize yields for the target compound.
Key Observations:
- Antioxidant Potential: The target compound’s 4-methoxyphenyl group may confer weaker antioxidant activity compared to brominated pyridin-2(1H)-ones due to reduced electron-withdrawing effects .
- Antibacterial Activity: Structural analogs like 9a show moderate activity, suggesting the target compound may require azepan-1-yl methanone optimization for enhanced efficacy .
Q & A
Q. What are optimized synthetic routes for this compound, particularly considering the reactivity of the 1,1-dioxidotetrahydrothiophen-3-yl group?
Answer: The synthesis of the pyrazolo[3,4-b]pyridine core can be adapted from palladium-catalyzed reductive cyclization strategies using nitroarenes and CO surrogates (e.g., formic acid derivatives) . For the 1,1-dioxidotetrahydrothiophen-3-yl substituent, introduce the sulfone group early in the synthesis to avoid side reactions. Post-functionalization via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) is recommended for attaching the azepan-1-yl and 4-methoxyphenyl groups. Purification should involve column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity .
Q. What spectroscopic methods are critical for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the pyrazolo[3,4-b]pyridine scaffold, substituent integration, and stereochemistry. DMSO-d is ideal for resolving aromatic protons and detecting NH/OH groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures accurate molecular weight validation, particularly for distinguishing isobaric substituents like the azepan-1-yl group .
- IR Spectroscopy: Identify key functional groups (e.g., C=O at ~1700 cm, sulfone S=O at ~1300–1150 cm) .
Q. How should researchers handle safety risks associated with this compound?
Answer: Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes), follow these precautions:
- Use fume hoods and PPE (gloves, lab coats, goggles) during synthesis.
- Avoid dust formation; handle solutions in closed systems.
- Store in airtight containers at 2–8°C, away from oxidizing agents.
- Emergency procedures: Immediate rinsing for skin/eye contact; activated charcoal for ingestion .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the pyrazolo[3,4-b]pyridine core’s planar structure and the sulfone group’s hydrogen-bonding potential .
- QSAR Analysis: Correlate electronic properties (HOMO/LUMO energies) of substituents (e.g., 4-methoxyphenyl’s electron-donating effects) with bioactivity data. Tools like Gaussian or COSMO-RS are recommended .
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?
Answer:
- Assay Replication: Test under varied conditions (pH, temperature) to identify stability-dependent activity.
- Metabolite Screening: Use LC-MS to detect degradation products that may interfere with results.
- Orthogonal Assays: Validate findings with fluorescence polarization (FP) or surface plasmon resonance (SPR) to confirm binding kinetics .
Q. How can researchers design in vitro assays to evaluate this compound’s anticancer potential?
Answer:
- Cell Viability Assays: Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Apoptosis Markers: Quantify caspase-3/7 activation via fluorometric assays.
- Migration Inhibition: Employ scratch/wound-healing assays to assess anti-metastatic effects. Include positive controls (e.g., doxorubicin) and normalize to solvent controls .
Q. What crystallographic techniques validate the compound’s 3D structure?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
